molecular formula C12H20N2S B8608195 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine

2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine

Cat. No.: B8608195
M. Wt: 224.37 g/mol
InChI Key: DDVMAJGHUZYZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine: is an organic compound with a complex structure that includes an amino group, a tert-butylthio group, an ethyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the tert-butylthio group through a nucleophilic substitution reaction, followed by the addition of the amino group via an amination reaction. The ethyl and methyl groups are usually introduced through alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in drug design and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and target specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-3-tert-butylthio-5-ethyl-6-methylpyridine
  • 3-Amino-2-tert-butylthio-4-ethyl-6-methylpyridine
  • 3-Amino-2-tert-butylthio-5-methyl-6-ethylpyridine

Comparison: Compared to similar compounds, 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is unique due to the specific positioning of its functional groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine

InChI

InChI=1S/C12H20N2S/c1-6-9-7-10(13)11(14-8(9)2)15-12(3,4)5/h7H,6,13H2,1-5H3

InChI Key

DDVMAJGHUZYZMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)SC(C)(C)C)N

Origin of Product

United States

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